5-(4-氟苯甲酰氨基)-3H-咪唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

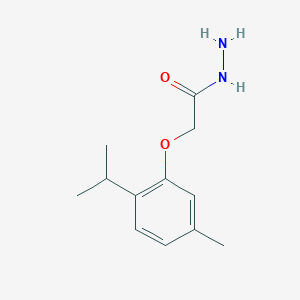

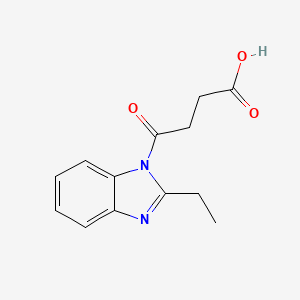

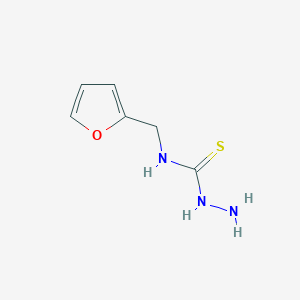

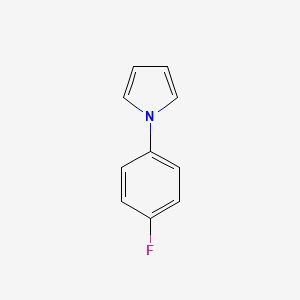

The compound "5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and their presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters has been reported to show potent antiproliferative effects against breast cancer cell lines . Similarly, a library of imidazole-4,5-dicarboxamides bearing amino acid esters was prepared by parallel synthesis, demonstrating the versatility of imidazole scaffolds in generating diverse compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex, with the potential for polymorphism as seen in the temperature-dependent polymorphism of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide . The study of such compounds often involves X-ray crystallography and theoretical methods like DFT to understand the intermolecular interactions and the stability of different polymorphs.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including cyclization and reactions with ketones or aldehydes to form novel structures. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones to give 6-carbamoyl-1,2-dihydropurines, highlighting the reactivity of the imidazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a fluorine atom can affect the lipophilicity and metabolic stability of the compound, as seen in the development of a 5-lipoxygenase inhibitor with improved pharmacokinetic and toxicological profiles . The presence of amino groups and carboxylic acid functionalities can also impact the solubility and potential for forming hydrogen bonds, which are critical for biological interactions .

科学研究应用

合成和抗癌活性

5-(4-氟苯甲酰氨基)-3H-咪唑-4-羧酸及其衍生物在合成具有抗癌特性的化合物中具有重要潜力。例如,已合成并评估了取代的 2-(苯基)-3H-苯并[d]咪唑-5-羧酸及其甲酯对乳腺癌细胞系的抗增殖作用。这些化合物显示出与顺铂相当或更高的作用,某些衍生物表现出高活性,这表明氟代咪唑衍生物在开发癌症治疗剂中的重要性 (Karthikeyan 等人,2017)。

仿生研究和物理化学探针

氟代咪唑,包括与 5-(4-氟苯甲酰氨基)-3H-咪唑-4-羧酸结构相似的氟代咪唑,已被用作物理化学研究的敏感探针,特别是在仿生研究中。这些研究涉及金属的配位环境,采用 19F-NMR 技术来模拟生物分子的功能方面 (Collman 等人,2000)。

结构和晶体学研究

该化合物的用途扩展到晶体学研究,其中已合成和分析了乙基 2-(4-甲氧基苯基)-1H-苯并[d]咪唑-5-羧酸二水合物及其前体等衍生物。这些研究提供了对分子和晶体结构的见解,突出了强氢键及其在晶体堆积中的作用,这对于理解分子相互作用和设计具有特定性质的材料至关重要 (Yeong 等人,2018)。

抗菌活性

对咪唑衍生物的研究也显示出在抗菌应用中的潜力。例如,基于咪唑结构的化合物,包括氟取代,已证明具有良好的抗菌活性。这表明 5-(4-氟苯甲酰氨基)-3H-咪唑-4-羧酸结构的改性可以产生有效的抗菌剂 (Zahra 等人,2015)。

配位化学和金属有机骨架

咪唑衍生物的作用,包括与 5-(4-氟苯甲酰氨基)-3H-咪唑-4-羧酸在结构上相关的衍生物,在配位化学和金属有机骨架 (MOF) 的构建中是值得注意的。这些骨架因其从储气到催化的各种应用而受到关注,突出了咪唑基化合物在材料科学中的多功能性 (Guo 等人,2013)。

未来方向

属性

IUPAC Name |

4-[(4-fluorophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,(H,13,14)(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQZJKLTBLHHHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(NC=N2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354835 |

Source

|

| Record name | BAS 01557661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid | |

CAS RN |

575497-25-5 |

Source

|

| Record name | BAS 01557661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)

![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)